![molecular formula C15H10Cl2N4 B1597301 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine CAS No. 16033-74-2](/img/structure/B1597301.png)
4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
Overview
Description
“4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine” is a variant of 1,3,5-triazine derivatives, which are known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds . The synthesis can be performed by conventional methods or by using microwave irradiation .Scientific Research Applications
Ultraviolet Rays Absorber
4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine derivatives are known to be efficient ultraviolet rays (UVR) absorbers, absorbing in the wavelength region of 270-400 nm and hardly absorbing visible light . They are used to protect against the damaging effects of UV light, which is an important factor causing skin aging, eye disease, and photodegradation to some organic substances such as polymers and colorants .
Antimicrobial Activity
1,3,5-triazine 4-aminobenzoic acid derivatives, which can be synthesized from 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine, have shown promising antimicrobial activity. Some compounds have shown activity against Staphylococcus aureus and Escherichia coli comparable to that of ampicillin .
Drug Precursors
1,3,5-triazine derivatives are of great interest due to their importance as drug precursors . They are used in the synthesis of various drugs, contributing to the treatment of a wide range of diseases.
Additives for OLEDs
1,3,5-triazine derivatives are used as additives for stabilizing light emission in Organic Light Emitting Diodes (OLEDs) . They help in improving the efficiency and lifespan of these devices.
Spectral Characterization
The spectral characterization of 1,3,5-triazine derivatives, including 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine, provides a useful tool in designing of 1,3,5-triazines by correlating theoretical optical properties with their experimental value .
Photostability Mechanism
The exceptional photostability mechanism of such ultraviolet rays absorber compounds was studied and confirmed as principally banked upon their ability to undergo excited-state deactivation via an ultrafast excited-state proton transfer (ESIPT) .
Mechanism of Action
Target of Action
The primary targets of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine are certain types of bacteria and fungi. The compound has been found to be more active against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . These microorganisms play a crucial role in various infections and diseases.
Mode of Action
It is known that the compound interacts with these microorganisms, leading to their inhibition or death . The compound’s effectiveness against these microorganisms suggests that it likely interferes with essential biological processes within these cells.
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with pathways essential for the survival and proliferation of the targeted microorganisms .
Pharmacokinetics
The compound’s effectiveness against certain microorganisms suggests that it is likely well-absorbed and distributed within the organism to reach its targets .
Result of Action
The result of the action of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine is the inhibition or death of the targeted microorganisms. This leads to a reduction in the infection or disease caused by these microorganisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
properties
IUPAC Name |
4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-13-18-14(17)20-15(19-13)21(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKAQTBBQJSDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274830 | |
Record name | 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |
CAS RN |
16033-74-2 | |
Record name | 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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